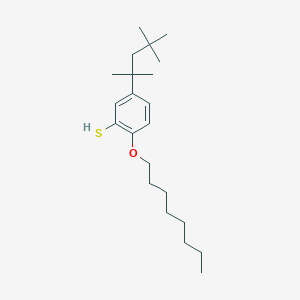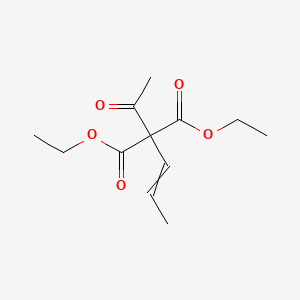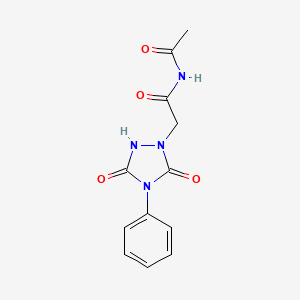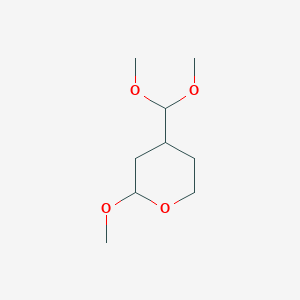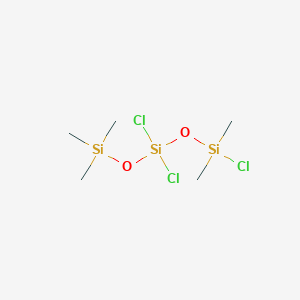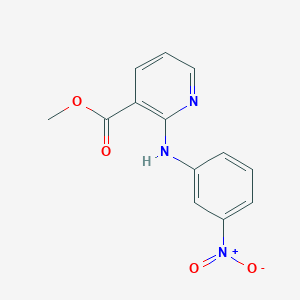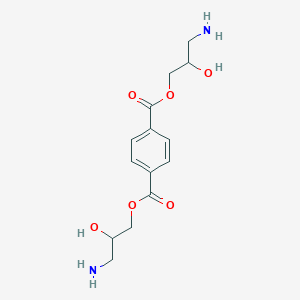
Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate is a chemical compound that belongs to the class of benzene dicarboxylates It is characterized by the presence of two 3-amino-2-hydroxypropyl groups attached to a benzene ring at the 1,4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate typically involves the reaction of benzene-1,4-dicarboxylic acid with 3-amino-2-hydroxypropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the attainment of high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in binding to target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3-hydroxypropyl) benzene-1,4-dicarboxylate
- Bis(2-ethylhexyl) benzene-1,4-dicarboxylate
- Bis(hydroxyethyl) terephthalate
Uniqueness
Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
113683-58-2 |
|---|---|
Molekularformel |
C14H20N2O6 |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H20N2O6/c15-5-11(17)7-21-13(19)9-1-2-10(4-3-9)14(20)22-8-12(18)6-16/h1-4,11-12,17-18H,5-8,15-16H2 |
InChI-Schlüssel |
ULHCQUAAXHCUPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCC(CN)O)C(=O)OCC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
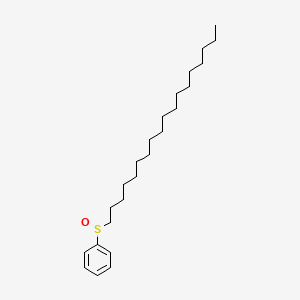

![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)
